(S)-1-Boc-2-Methyl-[1,4]diazepane
Description
Significance of Diazepane Scaffolds as Privileged Structures in Drug Design
Diazepane scaffolds are seven-membered heterocyclic rings containing two nitrogen atoms. Their significance in drug design stems from their classification as "privileged structures," a concept that describes molecular frameworks that can serve as ligands for a variety of different receptors. nih.govresearchgate.net The unique three-dimensional geometry of the diazepine (B8756704) ring allows it to fit into diverse binding pockets, providing a stable and versatile template for the addition of various functional groups. nih.gov This adaptability enables medicinal chemists to fine-tune the pharmacological properties of a molecule, enhancing its affinity and selectivity for a specific biological target. nih.gov
The utility of the diazepine scaffold is well-documented, with its presence in a wide range of biologically active compounds. nih.gov Notably, the benzo-1,4-diazepine core is a foundational element in a class of widely prescribed drugs with anxiolytic, sedative, and anticonvulsant properties. nih.govnih.gov Beyond the central nervous system, diazepine-containing compounds have shown promise as enzyme inhibitors and G-protein-coupled receptor (GPCR) ligands, highlighting the broad therapeutic potential of this scaffold. nih.govnih.gov
Overview of (S)-1-Boc-2-Methyl-nih.govnih.govdiazepane's Role as a Chiral Intermediate and Building Block in Organic Synthesis
(S)-1-Boc-2-methyl- nih.govnih.govdiazepane is a specific, chiral derivative of the 1,4-diazepane core. The "S" designation refers to the stereochemistry at the chiral center, the carbon atom bonded to the methyl group. The "Boc" group (tert-butyloxycarbonyl) is a protecting group for one of the nitrogen atoms, which allows for selective chemical modifications at the other nitrogen. This compound serves as a crucial chiral building block in organic synthesis. ambeed.com Chiral building blocks are essential for the construction of enantiomerically pure pharmaceuticals, as the biological activity of a drug often depends on its specific three-dimensional arrangement.
The synthesis of complex molecules with defined stereochemistry is a significant challenge in organic chemistry. nih.gov The use of pre-existing chiral building blocks like (S)-1-Boc-2-methyl- nih.govnih.govdiazepane simplifies this process, providing a ready-made stereocenter that can be incorporated into a larger molecule. buchler-gmbh.com This approach, often referred to as "chiral pool synthesis," leverages naturally occurring or readily available chiral molecules to construct more complex structures. buchler-gmbh.com The compound is particularly valuable as it provides a constrained and conformationally defined seven-membered ring system, a structural motif that is increasingly sought after in modern drug discovery. A practical synthesis for this key intermediate has been developed to support its use in multikilogram production for drug development. thieme-connect.com
Historical Development and Evolution of Diazepane Chemistry in Pharmaceutical Research
The history of diazepane chemistry in pharmaceuticals is intrinsically linked to the discovery of the benzodiazepines. In the mid-20th century, Leo Sternbach at Hoffmann-La Roche serendipitously synthesized chlordiazepoxide, the first therapeutically useful benzodiazepine (B76468), which was marketed as Librium in 1960. nih.govrsc.org This was followed by the introduction of diazepam (Valium) in 1963, a more potent analogue that became one of the most widely prescribed drugs in history. nih.govrsc.orgacs.org
The initial success of benzodiazepines spurred extensive research into diazepine chemistry, leading to the development of numerous derivatives with a wide range of therapeutic applications. researchgate.net Initially, the focus was primarily on central nervous system disorders. nih.gov However, as the understanding of the diazepine scaffold's versatility grew, its application expanded into other therapeutic areas, including cardiovascular diseases and oncology. nih.govrsc.org The evolution of synthetic methodologies has further broadened the scope of diazepine chemistry, allowing for the creation of more complex and functionally diverse molecules. The development and use of chiral building blocks like (S)-1-Boc-2-methyl- nih.govnih.govdiazepane represent a significant advancement in this field, enabling the precise construction of next-generation therapeutics with improved pharmacological profiles.
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUHWSHGYILARO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679416 | |
| Record name | tert-Butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035226-84-6 | |
| Record name | tert-Butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for S 1 Boc 2 Methyl 1 2 Diazepane
Asymmetric Synthesis Approaches
The establishment of the stereocenter at the C2 position of the diazepane ring is a critical aspect of the synthesis of (S)-1-Boc-2-methyl- nih.govnih.govdiazepane. Asymmetric synthesis strategies are therefore paramount, and these can be broadly categorized into chiral pool synthesis and methods employing chiral auxiliaries or catalysts.
Chiral Pool Synthesis Utilizing Enantiomerically Pure Precursors
Chiral pool synthesis leverages the readily available and enantiomerically pure starting materials from nature to construct complex chiral molecules. mdpi.com This approach is highly effective for introducing the desired stereochemistry at the outset of the synthetic sequence.
A prominent strategy for synthesizing (S)-1-Boc-2-methyl- nih.govnih.govdiazepane involves the use of natural amino acids, which serve as a source of chirality. nih.govmdpi.combaranlab.org L-alanine, with its inherent (S)-configuration, is a common and logical starting point for introducing the methyl group at the desired stereocenter.
One documented synthesis begins with commercially available (S)-(+)-2-amino-1-propanol. chemicalbook.comresearchgate.netthieme-connect.com The synthesis proceeds through a multi-step sequence, including the construction of the diazepane ring. A key step in one route involves the intramolecular Fukuyama-Mitsunobu cyclization of a nosyl-protected diamino alcohol derived from the starting amino alcohol. researchgate.netthieme-connect.com This method has been successfully applied for multikilogram production of the target compound. researchgate.netthieme-connect.com Another approach involves the removal of a nosyl protecting group using benzothiophenol and potassium carbonate in acetonitrile (B52724) to yield the final product. chemicalbook.com
Table 1: Example of a Synthetic Route Starting from an Amino Acid Derivative
| Starting Material | Key Intermediate | Final Product | Overall Yield | Optical Purity | Reference |
| (S)-(+)-2-amino-1-propanol | N-nosyl diamino alcohol | (S)-1-Boc-2-methyl- nih.govnih.govdiazepane | 45.2% | 99.9% ee | chemicalbook.com |
This table is for illustrative purposes and represents a generalized scheme from the literature.
In addition to using chiral starting materials, stereoselectivity can be achieved through the use of chiral auxiliaries or catalysts. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. researchgate.net After the desired stereocenter is set, the auxiliary is removed.
While specific examples detailing the use of chiral auxiliaries for the synthesis of (S)-1-Boc-2-methyl- nih.govnih.govdiazepane are not extensively reported in the provided context, the principle is a cornerstone of asymmetric synthesis. For instance, chiral imidazolidinone auxiliaries, derived from amino acids like L-alanine, have been used to direct alkylation reactions with high diastereoselectivity. researchgate.net
Similarly, chiral catalysts can be employed to facilitate enantioselective transformations. For example, transition metal catalysts, such as those based on rhodium or iridium, paired with chiral ligands, are known to effect asymmetric hydrogenations and other C-N bond-forming reactions with high enantioselectivity. rsc.orggeorgiasouthern.edu An iridium-catalyzed intramolecular asymmetric reductive amination of bridged biaryl derivatives has been shown to produce dibenz[c,e]azepines with excellent enantiocontrol. rsc.org The development of stereoselective Pd/ETM (Electron Transfer Mediator)-cocatalyzed carbocyclization of dienallenes also provides a route to cis-1,4-disubstituted six-membered heterocycles. nih.gov
Intramolecular Cyclization Reactions for Diazepane Ring Formation
The formation of the seven-membered diazepane ring is a key step in the synthesis of (S)-1-Boc-2-methyl- nih.govnih.govdiazepane. Intramolecular cyclization reactions are commonly employed to construct this heterocyclic core. nih.gov
One of the most prevalent methods for forming the diazepane ring is through intramolecular reductive amination. sci-hub.ruwikipedia.org This reaction involves the formation of an imine intermediate from a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to one), which is then reduced in situ to form the cyclic amine. wikipedia.org This powerful reaction is widely used in the synthesis of pharmaceuticals. sci-hub.ru
Another strategy for ring closure is ring-closing metathesis (RCM), a powerful tool for the formation of cyclic olefins from acyclic dienes, catalyzed by transition metals like ruthenium. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com While RCM is widely used for various ring sizes, its specific application to the direct synthesis of saturated diazepanes like the target compound would require subsequent reduction of the resulting double bond. wikipedia.orgorganic-chemistry.org
The success of the intramolecular cyclization is highly dependent on the reaction conditions and the reagents employed.
In the case of intramolecular reductive amination , various reducing agents can be used. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent often favored for this transformation. sci-hub.ru Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation. wikipedia.org The choice of solvent and temperature also plays a crucial role in the efficiency and selectivity of the reaction.
For ring-closing metathesis , the choice of catalyst is critical. Grubbs' catalysts (first, second, and third generation) and Schrock's catalyst are the most common. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is typically carried out in a non-polar solvent like dichloromethane (B109758) or toluene, and the removal of the volatile ethylene (B1197577) byproduct helps to drive the reaction to completion. wikipedia.org
A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been achieved via an intramolecular Fukuyama-Mitsunobu cyclization. researchgate.netthieme-connect.com This reaction utilizes a nosyl-protected diamino alcohol as the precursor. researchgate.netthieme-connect.com
Table 2: Common Reagents and Conditions for Intramolecular Cyclization
| Cyclization Method | Key Reagents/Catalysts | Typical Solvents | Key Considerations |
| Intramolecular Reductive Amination | NaBH(OAc)₃, NaBH₃CN, H₂/Pd | Dichloromethane, 1,2-Dichloroethane | pH control can be important. |
| Ring-Closing Metathesis | Grubbs' Catalysts, Schrock's Catalyst | Dichloromethane, Toluene | Removal of ethylene byproduct. |
| Fukuyama-Mitsunobu Cyclization | Triphenylphosphine (B44618), DIAD/DEAD | Tetrahydrofuran, Toluene | Anhydrous conditions are crucial. |
This table provides a general overview of common conditions and is not exhaustive.
Understanding the mechanism of the ring-closing reaction is essential for optimizing the synthesis.
The intramolecular reductive amination proceeds through a two-step sequence. First, the primary or secondary amine attacks the carbonyl group to form a hemiaminal intermediate. This is followed by the loss of a water molecule to form a cyclic iminium ion. The reducing agent then delivers a hydride to the iminium carbon, resulting in the formation of the diazepane ring. wikipedia.org The reaction is typically performed as a one-pot procedure. wikipedia.org
The mechanism of ring-closing metathesis , as proposed by Chauvin, involves a metal-catalyzed [2+2] cycloaddition between the metal alkylidene and one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then undergo a retro-[2+2] cycloaddition to release an alkene and form a new metal alkylidene. This process continues until the cyclic olefin is formed and ethylene is released. wikipedia.orgyoutube.com
The Fukuyama-Mitsunobu reaction involves the activation of an alcohol by triphenylphosphine and a dialkyl azodicarboxylate (like DIAD or DEAD) to facilitate nucleophilic substitution by a sulfonamide nitrogen. researchgate.netthieme-connect.com In the context of the synthesis of (S)-1-Boc-2-methyl- nih.govnih.govdiazepane, the intramolecular nature of the reaction leads to the formation of the seven-membered ring.
Other Synthetic Routes to Chiral Diazepanes
While specific routes to (S)-1-Boc-2-methyl- rsc.orgresearchgate.netdiazepane are proprietary, general methodologies for constructing chiral diazepane cores provide insight into potential synthetic pathways.
N-Propargylamine-Based Methodologies for Diazepane Cores
N-Propargylamines are versatile building blocks in the synthesis of various nitrogen-containing heterocycles, including the 1,4-diazepane core. rsc.orgresearchgate.net These methodologies are valued for their high atom economy and ability to create complex molecular architectures in fewer steps. rsc.org The general approach involves the cyclization of appropriately substituted N-propargylamines to form the seven-membered diazepine (B8756704) ring. rsc.orgresearchgate.net Copper-catalyzed reactions are often employed, facilitating the construction of di-, tri-, and tetrasubstituted propargylamines which can serve as key intermediates. nih.gov
The synthesis of propargylamines can be achieved through various methods, including:
The A3 coupling (aldehyde, alkyne, and amine) reaction. nih.govrsc.org
The KA2 coupling (ketone, alkyne, and amine) reaction. rsc.org
Michael addition of amines to methyl vinyl ketone derivatives followed by C-C bond cleavage and addition of metal acetylides. nih.gov
These methods provide access to a diverse range of propargylamine (B41283) precursors that can be further elaborated into diazepane structures. nih.govmdpi.com
Aza-Michael Addition in Chiral Diazepane Construction
The aza-Michael addition is a powerful tool for the formation of carbon-nitrogen bonds and is frequently utilized in the synthesis of heterocyclic compounds, including diazepanes. This reaction involves the addition of a nitrogen nucleophile to an activated alkene. In the context of chiral diazepane synthesis, an intramolecular aza-Michael addition can be a key ring-closing step. researchgate.netmorressier.com
For instance, a synthetic route to tetrahydrobenzodiazepines has been developed using a palladium-catalyzed intramolecular aza-Michael addition of an intermediate formed from the ring-opening of an activated aziridine (B145994) with an aminophenylacrylate. researchgate.net This method has demonstrated high yields and excellent stereoselectivity. researchgate.net Another strategy involves a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides to construct diazepinone derivatives. researchgate.net The choice of base in these reactions can be crucial, influencing whether the reaction proceeds through a formal [4+3] cycloaddition or the desired domino reaction. researchgate.net
Synthesis of Orthogonally Protected Diazepane Derivatives
In the synthesis of complex molecules like diazepanes, which possess multiple reactive sites, the use of orthogonal protecting groups is essential. Orthogonal protecting groups can be removed under different specific conditions, allowing for the selective deprotection and subsequent functionalization of different parts of the molecule. thieme.de
For the synthesis of diazepane derivatives, this strategy enables the introduction of various substituents at specific nitrogen atoms of the diazepine ring. For example, a robust and cost-effective six-step synthesis for multigram amounts of orthogonally protected diazaspiro[3.4]octane and 2,6-diazaspiro[3.5]nonane analogues has been developed. thieme.de This approach highlights the importance of orthogonal protection in creating versatile building blocks for medicinal chemistry. The ability to selectively deprotect one nitrogen while the other remains protected is crucial for the stepwise construction of more complex diazepane-containing structures. thieme.deresearchgate.net
Protecting Group Chemistry in (S)-1-Boc-2-Methyl-rsc.orgresearchgate.netdiazepane Synthesis
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively mild removal conditions.
Role of the Boc Protecting Group
The Boc protecting group plays a crucial role in the synthesis of (S)-1-Boc-2-methyl- rsc.orgresearchgate.netdiazepane by masking one of the nitrogen atoms of the diazepine core. This protection serves several key purposes:
Directing Reactivity: By protecting one nitrogen, it directs subsequent reactions to the unprotected nitrogen atom, allowing for selective functionalization.
Preventing Side Reactions: It prevents the protected nitrogen from participating in unwanted side reactions, such as over-alkylation or acting as a nucleophile in undesired cyclizations.
Improving Solubility and Handling: The lipophilic nature of the Boc group can improve the solubility of intermediates in organic solvents, facilitating purification by chromatography. nih.gov
Controlling Stereochemistry: In some synthetic routes, the bulky Boc group can influence the stereochemical outcome of reactions at adjacent stereocenters.
The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. researchgate.net
Strategies for Selective Deprotection
The removal of the Boc group is a critical step in the synthesis and further modification of (S)-1-Boc-2-methyl- rsc.orgresearchgate.netdiazepane. Selective deprotection is essential when other acid-labile protecting groups are present in the molecule. While strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used for Boc removal, milder and more selective methods have been developed. researchgate.net
Several catalytic methods for Boc deprotection have been reported, offering advantages in terms of selectivity and milder reaction conditions. These include:
Iron(III) Catalysis: Iron(III) chloride has been shown to be an effective catalyst for the selective deprotection of Boc groups in N,N'-diprotected amines. researchgate.net
Iodine Catalysis: Iodine can be used as a catalyst for the N-Boc deprotection of a wide range of protected amines under solvent-free conditions or in a solvent, offering an alternative to traditional methods. researchgate.net
Other Lewis Acid Catalysis: Other metal salts, such as CeCl₃·7H₂O-NaI and Mg(ClO₄)₂, have been used for selective Boc cleavage under neutral or mild conditions. researchgate.net
Thermal Deprotection: In some cases, thermal N-Boc deprotection can be achieved in continuous flow systems, even in the absence of an acid catalyst. researchgate.net
Optimization of Synthetic Pathways for Enhanced Efficiency
The drive for more economical and sustainable chemical processes has led to significant efforts in optimizing the synthetic routes to complex molecules like (S)-1-Boc-2-Methyl- acs.orgdiazepane. Key areas of improvement have been the enhancement of reaction yields and the precise control of stereochemistry, alongside the development of protocols suitable for industrial-scale production.
Improvement of Reaction Yields and Stereoselectivity
A critical aspect of optimizing the synthesis of (S)-1-Boc-2-Methyl- acs.orgdiazepane is maximizing the yield and ensuring the correct stereoconfiguration of the final product. A known multi-step synthesis commences with the readily available chiral starting material, (S)-(+)-2-amino-1-propanol. This pathway involves the protection of the amino groups, followed by cyclization and subsequent deprotection steps.
One of the key steps that has been optimized is the deprotection of the nosyl group from an intermediate, tert-Butyl (S)-3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate. The use of thiophenol and potassium carbonate in acetonitrile has proven effective. The reaction conditions have been fine-tuned to achieve a high yield for this transformation.
| Parameter | Condition | Outcome |
| Reactant | tert-Butyl (S)-3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate | - |
| Reagents | Thiophenol, Potassium Carbonate | - |
| Solvent | Acetonitrile | - |
| Temperature | 20 °C | - |
| Reaction Time | 18 hours | - |
| Yield | 85.7% | |
| Chemical Purity | 97.5% (by GC) | |
| Optical Purity | 99.9% ee |
Development of Practical and Scalable Synthesis Protocols
For a synthetic method to be industrially viable, it must be both practical and scalable. This necessitates the use of safe, cost-effective reagents and conditions that can be reliably implemented on a large scale. The synthesis of (S)-1-Boc-2-Methyl- acs.orgdiazepane has been successfully scaled up to produce kilogram quantities of the final product.
A practical approach for the construction of the chiral 1,4-diazepane ring is the intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol. This method is particularly advantageous for large-scale synthesis due to its reliability and the commercial availability of the starting materials.
Furthermore, a European patent details a production method that has been successfully implemented on a large scale. The process involves the reaction of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate with 5-chlorosulfonyl-4-fluoroisoquinoline in the presence of triethylamine (B128534), followed by deprotection. The patent highlights the scalability of this process, with examples of multi-kilogram production runs. For instance, the deprotection of tert-Butyl (S)-3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate was carried out on a 2.60 kg scale, yielding 1.20 kg of the desired product.
The development of such robust and scalable protocols is crucial for ensuring a reliable supply of (S)-1-Boc-2-Methyl- acs.orgdiazepane for its applications in the pharmaceutical industry. These optimized syntheses not only provide the target molecule in high yield and purity but also adhere to the practical considerations necessary for large-scale chemical manufacturing.
Chirality and Stereochemical Aspects of S 1 Boc 2 Methyl 1 2 Diazepane Derivatives
Enantioselective Synthesis and Stereocontrol
The synthesis of enantiomerically pure (S)-1-Boc-2-methyl- semmelweis.hubath.ac.ukdiazepane and its derivatives is a key challenge that has been addressed through various stereoselective strategies. These methods are crucial for obtaining the desired enantiomer, which is often the one that possesses the desired pharmacological activity while the other may be inactive or even cause undesirable side effects.
One of the primary approaches to enantioselective synthesis is the use of the chiral pool , which utilizes readily available, enantiomerically pure natural products as starting materials. For instance, chiral non-racemic 1,4-diazepanes can be synthesized from proteinogenic amino acids such as (S)-serine. unipi.it A practical synthesis for the closely related (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been established starting from the commercially available (S)-2-aminopropan-1-ol, a derivative of the amino acid (S)-alanine. bath.ac.uk This synthesis constructs the chiral 1,4-diazepane ring via an intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol. bath.ac.uk
Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines and their derivatives. mdpi.com Imine reductases (IREDs), in particular, have been successfully employed for the intramolecular asymmetric reductive amination to produce chiral 1,4-diazepanes with high enantioselectivity. acs.org Enantiocomplementary IREDs have been identified that can produce either the (R)- or (S)-enantiomer of a 5-methyl-1,4-diazepane derivative, demonstrating exquisite stereocontrol. acs.org This enzymatic approach offers an effective method for constructing chiral 1,4-diazepanes of pharmaceutical importance. acs.org
Another strategy involves palladium-catalyzed decarboxylative asymmetric allylic alkylation , which has been used for the synthesis of enantioenriched gem-disubstituted diazepanones. nih.gov While this method has shown high yields and enantioselectivities (up to 95% ee) for some diazepanone substrates, the enantioselectivity can be sensitive to the electronic properties of the protecting groups on the lactam. nih.gov
A generalized synthetic approach starting from a chiral amino acid, such as (S)-alanine, would involve the protection of the amino group (e.g., with a Boc group), followed by coupling with a suitable three-carbon synthon to build the seven-membered diazepane ring. The stereocenter from the starting amino acid is retained throughout the synthesis, thus ensuring the desired absolute configuration in the final product.
Table 1: Selected Enantioselective Synthetic Methods for Chiral 1,4-Diazepane Derivatives
| Method | Key Features | Starting Material Example | Reference |
| Chiral Pool Synthesis | Utilizes readily available enantiopure natural products. | (S)-2-aminopropan-1-ol | bath.ac.uk |
| Biocatalysis | Employs enzymes (e.g., imine reductases) for high stereocontrol. | Aminoketones | mdpi.comacs.org |
| Asymmetric Catalysis | Uses chiral catalysts (e.g., palladium complexes) to induce enantioselectivity. | 1,4-Diazepan-5-ones | nih.gov |
Impact of Absolute Configuration on Biological Activity and Receptor Interactions
The three-dimensional arrangement of atoms in a chiral molecule is critical for its interaction with biological targets such as receptors and enzymes, which are themselves chiral. The absolute configuration of the stereocenter in 2-methyl- semmelweis.hubath.ac.ukdiazepane derivatives can significantly influence their biological activity and selectivity.
Research into 1,2,4-trisubstituted 1,4-diazepanes as sigma-1 (σ1) receptor ligands has provided interesting insights. In one study, it was found that the configuration at the 2-position did not influence the σ1 affinity and selectivity over related receptors. google.com Specifically, (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane showed a high affinity for the σ1 receptor with a Ki value of 0.86 nM. google.com This suggests that for this particular scaffold and receptor, the methyl group at the 2-position may not be involved in a critical stereospecific interaction that dictates binding affinity. However, other substituents on the diazepane ring were found to be crucial for high affinity. google.com
In contrast, for other biological targets, the stereochemistry at the 2-position can be a determining factor for activity. For example, 1,4-diazepane derivatives have been investigated as potent orexin (B13118510) receptor antagonists for the treatment of insomnia. google.com The development of these antagonists often involves the synthesis of enantiopure compounds to ensure optimal interaction with the orexin receptors. google.com Similarly, novel 1,4-diazepane derivatives have been developed as factor Xa inhibitors with potent anticoagulant and antithrombotic activity, where the specific stereochemistry is likely crucial for fitting into the S4 aryl-binding domain of the enzyme's active site. nih.gov
The differential activity of enantiomers is a well-established principle in pharmacology. For instance, in the case of benzodiazepines, which share a seven-membered diazepine (B8756704) ring, the S-enantiomer is often found to be more active than the R-enantiomer at benzodiazepine (B76468) receptors. chemisgroup.us This underscores the importance of synthesizing and testing enantiomerically pure compounds to fully characterize their pharmacological profile.
Table 2: Biological Activity Data for a Representative (S)-2-Methyl-1,4-Diazepane Derivative
| Compound | Target | Biological Activity (Ki) | Reference |
| (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane | Sigma-1 (σ1) Receptor | 0.86 nM | google.com |
Characterization of Enantiopurity
The determination of the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound is a critical step in its characterization. Several analytical techniques are employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most common.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. chiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. chiralpedia.com A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and Pirkle-type phases. chiralpedia.comscas.co.jp For the analysis of amine-containing compounds like (S)-1-Boc-2-methyl- semmelweis.hubath.ac.ukdiazepane, polysaccharide-based CSPs are often effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol, is crucial for achieving good separation. scas.co.jp
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral environment must be created in the NMR tube. This is typically achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) .
Chiral Solvating Agents (CSAs) are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. semmelweis.hu These complexes have different NMR spectra, allowing for the quantification of each enantiomer. For amines, common CSAs include chiral acids like (R)-(-)- and (S)-(+)-1,1'-bi-2-naphthol (BINOL) and derivatives of mandelic acid. libretexts.org The addition of a CSA to a solution of the chiral amine can lead to the splitting of signals in the 1H or 19F NMR spectrum, with the ratio of the integrated peak areas corresponding to the enantiomeric ratio. semmelweis.hu
Chiral Derivatizing Agents (CDAs) react with the analyte to form stable diastereomers, which have distinct NMR spectra. researchgate.net While this method is very effective, it requires an additional chemical reaction and purification step.
A patent for a production method of a derivative of (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane reported an optical purity of 99.9% ee, which was measured by converting the product into a derivative with nosyl chloride and analyzing it. google.com This exemplifies the use of a CDA for enantiopurity determination.
Table 3: Common Analytical Techniques for Enantiopurity Determination
| Technique | Principle | Key Considerations | Reference |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Choice of chiral column and mobile phase. | chiralpedia.com |
| NMR with CSAs | Formation of transient diastereomeric complexes. | Selection of an appropriate chiral solvating agent. | semmelweis.hulibretexts.org |
| NMR with CDAs | Formation of stable diastereomers. | Requires a chemical derivatization step. | google.comresearchgate.net |
Conformational Analysis of the 1,4 Diazepane Ring System
Experimental Conformational Studies
Experimental methods provide direct evidence of the conformational preferences of diazepane derivatives in both solution and solid states.
NMR spectroscopy is a powerful tool for investigating the solution-state conformation of 1,4-diazepane derivatives. nih.gov Techniques such as one- and two-dimensional NMR experiments help in elucidating the structure and stereochemistry of these molecules. researchgate.net For instance, the non-planar configuration of a diazepine (B8756704) ring can be inferred from the appearance of distinct signals for chemically non-equivalent methylene (B1212753) protons in the ¹H NMR spectrum. madridge.org
In the case of trisubstituted hexahydro-3-oxo-1H-1,4-diazepine analogues, ¹H and ¹³C NMR studies have shown the presence of two slowly interconverting configurational isomers, which was attributed to the cis/trans isomerization of an N-acetyl peptidic bond. acs.org The use of experimental restraints from NMR data, such as interproton distances from Nuclear Overhauser Effect (NOE) experiments and coupling constants, allows for the generation of high-resolution three-dimensional structures. acs.org Dynamic NMR techniques, like 2D-EXSY, are particularly useful for characterizing the energy barriers associated with ring inversion processes. acs.org
| Temperature Dependence | Changes in NMR spectra with temperature can reveal dynamic processes like ring inversion, allowing for the determination of activation energy barriers. |
Single-crystal X-ray diffraction provides precise information about the molecular structure of diazepane derivatives in the solid state. researchgate.net These studies have unequivocally characterized the conformations of various diazepine rings. For example, N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have been shown to exist in a twist-boat ring conformation in the solid state. nih.gov Similarly, the crystal structure of homopiperazine (B121016) (unsubstituted 1,4-diazepane) reveals a pseudo-chair conformation. mdpi.com
In a study of 1,2,5-trisubstituted hexahydro-3-oxo-1H-1,4-diazepine analogues, X-ray crystallography was used to determine the three-dimensional structures, which were then compared with computer-generated models. nih.gov The solid-state structure of various benzodiazepine (B76468) derivatives, which contain a fused 1,4-diazepine ring, has also been extensively studied to understand their structure-activity relationships. researchgate.netmdpi.com
Selected X-ray Crystallography Data for Diazepane Derivatives:
| Compound | Ring Conformation | Key Structural Features | Reference |
|---|---|---|---|
| Homopiperazine | Pseudo-chair | Symmetrical molecule with specific N-C and C-C bond lengths. | mdpi.com |
| N,N-disubstituted-1,4-diazepane antagonist | Twist-boat | Characterized by an intramolecular π-stacking interaction. | nih.gov |
| Dibenzo[b,e] capes.gov.bracs.orgdiazepin-1-ones | Twist-boat | The seven-membered ring adopts a twisted chair (twist-boat) conformation. | researchgate.net |
Computational Conformational Analysis
Computational methods are invaluable for exploring the potential energy surface of the 1,4-diazepane ring system, identifying stable conformers, and calculating the energy barriers for their interconversion.
Molecular mechanics is a computational method used to estimate the potential energy of a molecule as a function of its atomic coordinates. It is often employed in conformational searches to identify low-energy conformers of flexible molecules like 1,4-diazepane derivatives. These calculations have been used in conjunction with experimental data to refine the three-dimensional structures of these compounds. nih.gov For example, computer-generated structures derived from X-ray data have been used to propose the conformation of 1,4-benzodiazepines that is recognized by their biological receptor. nih.gov
Density Functional Theory (DFT) has become a standard method for accurately predicting the geometries and relative energies of different conformers of diazepine derivatives. DFT calculations have been successfully used to reproduce experimental results from NMR with high accuracy, typically within 1-2 kcal/mol for inversion barriers. acs.org These calculations provide valuable insights into structural parameters and the effect of substituents on the ring-inversion barrier. acs.org For instance, DFT computations at the wB97X-D/aug-cc-pVTZ level have been used to characterize the molecular and crystal structure of benzodiazepine derivatives. researchgate.net In another study, the molecular geometry of capes.gov.brnih.govdiazepino[4,5-b]indoles was optimized using the B3LYP/6-31G(d,p)/PCM approximation to estimate their structural and electronic parameters. madridge.org
The 1,4-diazepine ring can undergo inversion between different conformations, a process that has a specific energy barrier. The diazepine ring often adopts a boat-like shape, and due to asymmetric substitution, two mirror-image boat conformers (M and P) can exist. capes.gov.brnih.gov The process of converting between these conformers is known as ring inversion.
Systematic ab initio and DFT calculations have been performed to investigate this process. For diazepam and N(1)-desmethyldiazepam, the calculated ring inversion barriers of 17.6 kcal/mol and 10.9 kcal/mol, respectively, are in good agreement with experimental data. capes.gov.brnih.gov The ab initio "replica path method" with DFT at the B3LYP/6-31G* level has been used to investigate the inversion of various 1,4-benzodiazepines and identify the transition state geometries. researchgate.net These studies show that the presence of substituents, such as a 5-phenyl ring, can influence the inversion pathway. researchgate.net
Calculated Ring Inversion Barriers for Diazepine Derivatives:
| Compound | Computational Method | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Diazepam | Ab initio | 17.6 | capes.gov.brnih.gov |
| N(1)-desmethyldiazepam | Ab initio | 10.9 | capes.gov.brnih.gov |
Biologically Active Conformations and Implications for Receptor Binding
The seven-membered 1,4-diazepane ring possesses significant conformational flexibility. However, its interaction with biological targets often requires the adoption of a specific, low-energy conformation, known as the bioactive conformation. Understanding this conformation is critical for designing potent and selective ligands. Research into various 1,4-diazepane derivatives has revealed key insights into these preferred spatial arrangements and their impact on receptor binding.
Studies involving N,N-disubstituted-1,4-diazepane orexin receptor antagonists have shown that these molecules favor a "U-shaped" geometry. lookchem.com This conformation is primarily characterized by the 1,4-diazepane ring adopting a twist-boat conformation, which is stabilized by an intramolecular π-stacking interaction between substituents. lookchem.comnih.gov This pre-organization into a shape that mimics the geometry required for receptor binding is believed to reduce the entropic penalty upon binding, thus contributing to the ligand's potency. lookchem.com Enforcing this U-shaped conformation through macrocyclization has been shown to maintain or slightly improve potency against orexin receptors (OX1R and OX2R), supporting the hypothesis that this is indeed the bioactive conformation. lookchem.com
| Compound | Description | OX1R IC50 (nM) | OX2R IC50 (nM) |
|---|---|---|---|
| RCM Precursor 11 | Flexible 1,4-diazepane derivative | 63 | 120 |
| Macrocycle 12 | Conformationally constrained 'U-shaped' analog | 51 | 42 |
The nature of the substituents on the diazepane ring and their stereochemistry also play a crucial role in defining receptor affinity and selectivity. In a series of novel 1,4-diazepane-based ligands for sigma receptors (σR), it was found that bulky bicycle derivatives generally displayed higher affinity for both σ1 and σ2 subtypes compared to their monocyclic counterparts. nih.gov Computational studies, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) analysis, have provided a deeper understanding of these interactions at the molecular level. For instance, the binding of a potent benzofuran (B130515) derivative to the σ1 receptor is stabilized by interactions with several key amino acid residues, primarily through van der Waals forces and hydrophobic interactions. nih.gov This highlights how the specific conformation of the diazepane derivative positions its substituents to optimally engage with hydrophobic pockets and specific residues within the receptor's binding site.
| Amino Acid Residue | Contribution to Binding Energy (kcal/mol) | Primary Interaction Type |
|---|---|---|
| Leu105 | > 0.9 | Van der Waals / Hydrophobic |
| Ile124 | > 0.9 | Van der Waals / Hydrophobic |
| Phe107 | > 0.9 | Van der Waals / Hydrophobic |
| Trp89 | > 0.9 | Van der Waals / Hydrophobic |
| Val84 | > 0.9 | Van der Waals / Hydrophobic |
| Leu182 | > 0.9 | Van der Waals / Hydrophobic |
| Tyr103 | > 0.9 | Van der Waals / Hydrophobic |
The general principle for 1,4-diazepine-based structures, including the related 1,4-benzodiazepines, is that the diazepine ring's conformation is critical for orienting key pharmacophoric features for receptor interaction. nih.govchemisgroup.us These often include hydrogen bond acceptors, such as the nitrogen atoms within the diazepine ring, and hydrophobic groups that fit into specific pockets within the receptor. nih.gov For example, in the GABA-A receptor, the N4 atom of the diazepine ring is proposed to act as a hydrogen bond acceptor. nih.gov Therefore, the specific conformation adopted by the (S)-1-Boc-2-methyl- nih.govnih.govdiazepane core will dictate the spatial presentation of its methyl and Boc-protected amine groups, influencing its binding affinity and selectivity for its specific biological targets.
Chemical Transformations and Derivatization of S 1 Boc 2 Methyl 1 2 Diazepane
Functionalization at Nitrogen and Carbon Centers of the Diazepane Ring
The diazepane ring of (S)-1-Boc-2-methyl- nih.govchemicalbook.comdiazepane possesses two nitrogen atoms, one of which is protected by a tert-butyloxycarbonyl (Boc) group, and several carbon atoms, providing multiple sites for functionalization. The unprotected secondary amine is a primary site for reactions such as alkylation and acylation.
For instance, the free amine can be reacted with various electrophiles to introduce new substituents. A notable example is its reaction with 5-chlorosulfonyl-4-fluoroisoquinoline in the presence of triethylamine (B128534) to yield the corresponding sulfonamide. google.com This transformation highlights the nucleophilic character of the unprotected nitrogen.
Furthermore, the carbon atoms of the diazepane ring can also be functionalized, although this often requires more complex synthetic strategies. These modifications can alter the steric and electronic properties of the diazepane core, influencing the biological activity of the resulting derivatives. The ability to selectively functionalize both nitrogen and carbon centers makes this scaffold highly valuable for the construction of diverse molecular architectures.
Reactions Involving the Boc Group in Further Syntheses
The tert-butyloxycarbonyl (Boc) group is a crucial element in the synthetic utility of (S)-1-Boc-2-methyl- nih.govchemicalbook.comdiazepane, serving as a protecting group for one of the nitrogen atoms. This protection allows for selective reactions at other positions of the molecule. The Boc group is stable under a variety of reaction conditions, including those involving bases and nucleophiles. organic-chemistry.org
A key reaction involving the Boc group is its removal, or deprotection, which is typically achieved under acidic conditions. organic-chemistry.org For example, treatment with trifluoroacetic acid in a solvent like methylene (B1212753) chloride effectively removes the Boc group, liberating the secondary amine. google.com This deprotected diamine can then undergo further reactions, such as cyclization or coupling with other molecules. mdpi.com
The selective removal of the Boc group is a critical step in multi-step syntheses, enabling the sequential functionalization of the two nitrogen atoms of the diazepane ring. This control is essential for building complex molecules with well-defined structures. For example, after the deprotection of a Boc-protected intermediate, the newly freed amine can be alkylated or acylated. mdpi.com
Introduction of Diverse Chemical Moieties
The versatile nature of the (S)-1-Boc-2-methyl- nih.govchemicalbook.comdiazepane scaffold allows for the introduction of a wide array of chemical moieties, leading to the synthesis of compounds with diverse properties and potential applications.
The introduction of aryl and heteroaryl groups onto the diazepane ring is a common strategy to create novel derivatives. These substituents can significantly influence the pharmacological properties of the resulting molecules. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed for this purpose. unimi.it These reactions enable the formation of a carbon-nitrogen bond between the diazepane nitrogen and an aryl or heteroaryl halide.
For example, the free secondary amine of (S)-1-Boc-2-methyl- nih.govchemicalbook.comdiazepane can be coupled with various aryl or heteroaryl halides to introduce substituents like phenyl, pyridyl, or other heterocyclic systems. unimi.itresearchgate.net This method provides a powerful tool for creating libraries of compounds with diverse aromatic substitutions. The electronic and steric properties of the introduced aryl or heteroaryl group can be fine-tuned to optimize interactions with biological targets.
Carboxamide and carbothioamide functionalities are frequently incorporated into molecules to enhance their biological activity. nih.govnih.gov These groups can form hydrogen bonds and participate in other non-covalent interactions, which are crucial for molecular recognition.
The synthesis of carboxamide derivatives of (S)-1-Boc-2-methyl- nih.govchemicalbook.comdiazepane can be achieved by reacting the unprotected secondary amine with a carboxylic acid or an activated carboxylic acid derivative, such as an acyl chloride or an active ester. mdpi.com Similarly, carbothioamide derivatives can be prepared by reacting the amine with isothiocyanates or by using a thionating agent like Lawesson's reagent on a corresponding carboxamide. nih.gov
These reactions are generally efficient and allow for the introduction of a wide variety of substituents attached to the carboxamide or carbothioamide group. The resulting derivatives have been explored for their potential as enzyme inhibitors and other therapeutic agents. nih.govnih.gov
Regioselective and Chemoselective Modifications
The presence of multiple reactive sites in (S)-1-Boc-2-methyl- nih.govchemicalbook.comdiazepane necessitates careful control over reaction conditions to achieve regioselective and chemoselective modifications. The Boc protecting group plays a pivotal role in directing the reactivity of the diazepane ring.
With one nitrogen atom protected, reactions such as acylation and alkylation can be directed specifically to the unprotected secondary amine. google.com This allows for the selective introduction of substituents at this position without affecting the Boc-protected nitrogen.
Furthermore, the choice of reagents and catalysts can influence the outcome of reactions. For example, in palladium-catalyzed cross-coupling reactions, the ligand used can affect the regioselectivity of the arylation. unimi.it Similarly, in reactions involving the deprotection of the Boc group, the acidic conditions can be chosen to avoid the cleavage of other acid-labile groups that may be present in the molecule. organic-chemistry.org The ability to perform these selective modifications is crucial for the efficient and controlled synthesis of complex diazepane derivatives. mdpi.com
Applications in Medicinal Chemistry and Pharmacology of S 1 Boc 2 Methyl 1 2 Diazepane and Its Derivatives
Role as Precursors for Bioactive Molecules
(S)-1-Boc-2-methyl- researchgate.netwisc.edudiazepane is widely utilized in organic synthesis as a chiral intermediate for the development of pharmaceutical compounds. google.com The tert-butyloxycarbonyl (Boc) protecting group facilitates selective functionalization at different positions on the diazepane ring, which is crucial for creating novel drug candidates. google.com Its structural framework is particularly significant in the synthesis of drugs targeting the central nervous system. google.com
A prominent example of its application is in the practical, multi-kilogram scale synthesis of the Rho-kinase inhibitor Ripasudil (K-115). researchgate.netchemrxiv.org In the synthesis of this drug, the (S)-2-methyl-1,4-diazepane moiety is a key component responsible for its high potency and selectivity. chemrxiv.org The synthesis involves coupling the deprotected form of (S)-1-Boc-2-methyl- researchgate.netwisc.edudiazepane with 5-chlorosulfonyl-4-fluoroisoquinoline. google.com This demonstrates the compound's critical role as a foundational element in constructing complex, therapeutically significant molecules.
Modulators of Enzyme Activity
Derivatives of the (S)-1-Boc-2-methyl- researchgate.netwisc.edudiazepane scaffold have been instrumental in the development of various classes of enzyme inhibitors, highlighting the therapeutic potential of the 1,4-diazepane core structure.
Rho-kinase Inhibitors
The 1,4-diazepane moiety is a core structural feature of potent Rho-kinase (ROCK) inhibitors. A notable example is Ripasudil (also known as K-115), a highly potent and selective Rho-kinase inhibitor developed from its predecessor, Fasudil. chemrxiv.org Ripasudil, chemically named (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline, incorporates the chiral (S)-2-methyl-1,4-diazepane group, which significantly enhances its pharmacological activity compared to Fasudil. chemrxiv.org The introduction of the methyl group at the C2 position of the diazepane ring and a fluorine atom on the isoquinoline moiety dramatically improves both potency and selectivity. chemrxiv.org Ripasudil has demonstrated effectiveness in lowering intraocular pressure, indicating its potential for treating glaucoma. chemrxiv.org Another highly selective Rho-kinase inhibitor, (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P), also features this core structure and shows a Kᵢ value of 1.6 nM for Rho-kinase. google.com
| Compound | Core Structure | IC₅₀ (Rho-kinase) | Key Structural Features |
|---|---|---|---|
| Fasudil | 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline | 0.50 µM | Unsubstituted diazepane ring |
| Ripasudil (K-115) | (S)-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline | 0.03 µM | (S)-methyl group on diazepane; fluorine on isoquinoline |
| H-1152P | (S)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine | 1.6 nM (Kᵢ) | (S)-methyl group on diazepane; methyl on isoquinoline |
Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2) Inhibitors
While the diazepane scaffold is versatile, its application in the development of MAPKAP-K2 inhibitors is not prominently documented in scientific literature. Research into MAPKAP-K2 inhibitors has primarily focused on other heterocyclic structures, such as pyrazolopyrimidine derivatives. tandfonline.com
The 1,4-diazepane moiety has been successfully employed as a scaffold for the design of novel inhibitors targeting Factor Xa (fXa), a critical serine protease in the blood coagulation cascade. wisc.edu In a reported series of fXa inhibitors, the 1,4-diazepane ring was specifically designed to interact with the S4 aryl-binding pocket of the enzyme's active site. wisc.edubohrium.com This strategic design led to the discovery of potent and effective antithrombotic agents. One of the lead compounds from this series, compound 13 (YM-96765), demonstrated a high fXa inhibitory activity with an IC₅₀ of 6.8 nM. wisc.edu
| Compound | fXa IC₅₀ (nM) | Key Moieties |
|---|---|---|
| Compound 13 (YM-96765) | 6.8 | 1,4-Diazepane designed for S4 pocket interaction |
A novel class of potent protein farnesyltransferase inhibitors (FTIs) has been synthesized based on a 1,4-diazepane scaffold. tandfonline.com These compounds have shown inhibitory potencies in the low nanomolar range. tandfonline.com Farnesyltransferase is a key enzyme in post-translational modification of proteins, including Ras, which is implicated in cancer. The developed diazepane-based FTIs were found to block the growth of hormone-resistant prostate cancer cell lines (DU145 and PC3). tandfonline.com Further investigation revealed that these compounds also act as microtubule-destabilizing agents, disorganizing tubulin in cancer cells, which points to a multi-faceted mechanism of action. tandfonline.com
| Compound Class | Target | Potency | Observed Cellular Effect |
|---|---|---|---|
| 1,4-Diazepane derivatives | Protein Farnesyltransferase | Low nanomolar range | Blocks growth of DU145 and PC3 cells; Disorganization of tubulin |
The homopiperazine (B121016) (1,4-diazepane) ring is a structural component in the design of novel Histone Deacetylase (HDAC) inhibitors. Researchers have synthesized new series of compounds that link a homopiperazine heterocycle to other pharmacophores to target HDAC enzymes. researchgate.netchemrxiv.org For instance, novel homopiperazine-linked imidazo[1,2-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. researchgate.net Additionally, the development of dual-target inhibitors, such as those targeting both HDAC and Rho-kinase, has incorporated the homopiperazine structure. chemrxiv.org While many HDAC inhibitors are based on other scaffolds, these findings indicate the utility of the 1,4-diazepane core in developing new molecules for this important class of epigenetic modulators.
While the specific (S)-1-Boc-2-methyl- researchgate.netwisc.edudiazepane scaffold is not directly cited in the development of Hepatitis C NS5B polymerase inhibitors, a related class of compounds, the 1,5-benzodiazepines (BZDs), has been identified as a novel class of inhibitors for this enzyme. The benzodiazepine (B76468) structure incorporates a seven-membered diazepine (B8756704) ring fused to a benzene ring. High-throughput screening identified BZD analogues with micromolar activity in biochemical assays against the NS5B polymerase. These compounds were found to be non-competitive with respect to GTP, suggesting they bind to an allosteric site on the enzyme. This discovery highlights the potential of the broader diazepine core structure in designing inhibitors for viral polymerases.
Receptor Ligands and Modulators
The chiral scaffold of (S)-1-Boc-2-methyl- guidechem.comnih.govdiazepane serves as a valuable starting point for the synthesis of a variety of receptor ligands and modulators due to its conformational flexibility and the presence of two nitrogen atoms that can be differentially functionalized. guidechem.com The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the unprotected nitrogen, while the inherent chirality of the molecule is crucial for stereospecific interactions with biological targets. guidechem.com
Orexin (B13118510) Receptor Antagonists
The 1,4-diazepane core, particularly with methyl substitution, is a key structural feature in the development of orexin receptor antagonists. These antagonists are of significant interest for the treatment of insomnia. The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a central regulator of wakefulness. google.comgoogleapis.com
While direct synthesis from (S)-1-Boc-2-methyl- guidechem.comnih.govdiazepane is not explicitly detailed in the provided research, the structure of potent dual orexin receptor antagonists, such as Suvorexant, incorporates a related (R)-7-methyl-1,4-diazepane moiety. Patents describe the synthesis of such compounds where the diazepane ring is a core component. google.comgoogle.comunifiedpatents.com For instance, certain substituted diazepan compounds are designed as orexin receptor antagonists for treating neurological and psychiatric disorders. google.comgoogleapis.com
| Compound Class | Target Receptor | Significance |
| Methyl-substituted guidechem.comnih.govdiazepane derivatives | Orexin Receptors (OX1R and OX2R) | Core scaffold for potent dual orexin receptor antagonists used in the treatment of insomnia. |
Sigma Receptor Ligands
Derivatives of 1,4-diazepane have been investigated as ligands for sigma receptors (σR), which are implicated in various central nervous system disorders. nih.govnih.gov Research in this area has explored the synthesis of novel diazepane-containing compounds as potential antipsychotics and agents against neurodegenerative diseases. nih.govnih.gov
One study focused on the synthesis of a series of diazepane-based derivatives through a conformational expansion approach from previously developed piperidine-based compounds. nih.govnih.gov In this research, the synthesis of 2,4-dimethyl substituted derivatives commenced with 1-Boc-1,4-diazepane, a close structural analog to the subject compound. nih.gov The resulting benzofurane and quinoline-substituted diazepane derivatives exhibited high affinity for sigma receptors. nih.gov
This highlights the utility of the diazepane scaffold in designing sigma receptor ligands, suggesting that (S)-1-Boc-2-methyl- guidechem.comnih.govdiazepane could serve as a valuable chiral building block for creating stereospecific sigma receptor ligands.
| Starting Material Analog | Synthesized Derivatives | Receptor Affinity |
| 1-Boc-1,4-diazepane | Benzofurane and Quinoline substituted diazepanes | High affinity for σ1 and σ2 receptors |
GABAA Receptor Modulators (Broader Diazepine Class)
The broader class of diazepines, particularly benzodiazepines, are well-known for their modulatory effects on the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.govwikipedia.orgnih.gov These compounds bind to an allosteric site on the GABAA receptor, enhancing the effect of GABA and leading to sedative, anxiolytic, and anticonvulsant effects. wikipedia.orgmdpi.com
While there is no specific mention in the provided literature of (S)-1-Boc-2-methyl- guidechem.comnih.govdiazepane being directly used to create GABAA receptor modulators, its diazepane core is a fundamental feature of this class of drugs. The synthesis of various functionalized 1,4-benzodiazepine (B1214927) derivatives has been a subject of extensive research. mdpi.com The structural diversity of GABAA receptor modulators is vast, with many containing heterocyclic scaffolds. mdpi.com Given the established role of the diazepine structure in GABAA receptor modulation, (S)-1-Boc-2-methyl- guidechem.comnih.govdiazepane represents a potential chiral starting material for the development of novel and selective GABAA receptor modulators.
5-HT3 Receptor Antagonists
Antagonists of the 5-HT3 receptor are primarily used as antiemetics to manage nausea and vomiting, particularly that induced by chemotherapy. wikipedia.orgdrugs.comupmc.comamegroups.org The general structure of these antagonists, often referred to as "setrons," is characterized by an aromatic or heteroaromatic moiety linked to a basic nitrogen-containing group. wikipedia.org
While the direct use of (S)-1-Boc-2-methyl- guidechem.comnih.govdiazepane in the synthesis of 5-HT3 receptor antagonists is not explicitly documented in the available research, a study on substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides as potent 5-HT6 antagonists demonstrates the utility of the diazepane scaffold in targeting serotonin receptors. openpharmaceuticalsciencesjournal.com This suggests that the diazepane ring system can serve as a suitable backbone for the design of ligands for various serotonin receptor subtypes. Further research would be needed to establish a direct link between the 2-methyl- guidechem.comnih.govdiazepane scaffold and 5-HT3 receptor antagonism.
Therapeutic Areas of Investigation
Anti-inflammatory Research
Currently, there is no direct scientific literature available that links (S)-1-Boc-2-methyl- guidechem.comnih.govdiazepane or its immediate derivatives to anti-inflammatory research. The investigation into the therapeutic applications of this specific compound appears to be concentrated on central nervous system targets, as evidenced by its use as a building block for receptor ligands. guidechem.com
Anticancer Research
Derivatives of the diazepane nucleus have been investigated for their potential as anticancer agents. Research has shown that certain 1,4-diazepane derivatives exhibit antimigratory activity, a key target in preventing cancer metastasis. For example, specific synthesized compounds demonstrated notable antimigratory effects against the human breast cancer cell line MDA-MB-231. researchgate.net
Furthermore, studies on 5-aryl-1,4-benzodiazepines, which share the core diazepine ring, have revealed potential anticancer properties. The activity of these compounds was found to be enhanced by the presence of specific substituents, such as a chloro-group on the aryl ring. nih.gov While some novel diazepane-based ligands for the sigma receptor (σR) were evaluated for cytotoxicity against cancer cell lines, they did not induce significant toxicity, suggesting a favorable safety profile in this context. nih.gov The broader class of 1,4-diazepines has also been recognized for its potential in developing anticancer therapeutics. dntb.gov.ua
Table 1: Investigated Anticancer Activities of Diazepane Derivatives
| Compound Class | Activity Type | Cell Line | Key Findings |
|---|---|---|---|
| 1,4-Diazepane derivatives | Antimigratory | MDA-MB-231 (Breast Cancer) | Compounds 2 and 6 showed significant activity. researchgate.net |
| 5-aryl-1,4-benzodiazepines | Anticancer | Various | Activity enhanced by chloro-substituents. nih.gov |
Neurological Disorders (e.g., Anxiolytics, Anticonvulsants, Neuroprotective Agents)
The diazepane scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS). guidechem.comguidechem.com Benzodiazepines, a well-known class of drugs incorporating a diazepine ring, are widely used for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. researchgate.netchemisgroup.uswikipedia.org These effects are primarily mediated through the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. nih.govchemisgroup.usnih.gov
Derivatives of diazepane have shown promise in treating a range of neurological conditions:
Anxiolytics: Novel diazepino[1,2-a]benzimidazole derivatives have demonstrated significant anxiolytic effects, in some cases superior to diazepam, potentially with fewer side effects like muscle relaxation. nih.gov Similarly, a new 2,3-benzodiazepine derivative, VBZ102, induced a pronounced anxiolytic-like effect in animal models. nih.govmdpi.com
Anticonvulsants: The anticonvulsant activity of benzodiazepines is a well-established property. researchgate.netchemisgroup.us Research into novel structures continues, with compounds like the hybrid molecule JM-20 and annulated pyrrolo guidechem.comnih.govbenzodiazepines showing anticonvulsant effects in preclinical studies. nih.govmdpi.com
Neuroprotective Agents: The sigma receptors (σR) are a target for treating neurodegenerative disorders. A series of diazepane-containing derivatives have been synthesized as σR ligands, with some showing high affinity and potent antioxidant activity, suggesting a potential neuroprotective role. nih.gov Orexin receptor antagonists based on a diazepane structure are also being developed for neurological and mental disorders. google.com
Cardiovascular and Thrombotic Disorders (e.g., Antithrombotic Agents)
The 1,4-diazepane moiety has been successfully employed as a key structural element in the design of novel antithrombotic agents. Specifically, researchers have targeted Factor Xa (fXa), a critical serine protease in the blood coagulation cascade. nih.govsigmaaldrich.com
A series of fXa inhibitors were developed where the 1,4-diazepane ring was designed to interact with the S4 aryl-binding site of the enzyme's active site. nih.govsigmaaldrich.com This targeted design led to the discovery of highly potent and effective compounds. One notable derivative, compound 13 (YM-96765) , demonstrated potent inhibitory activity against fXa and was effective as an antithrombotic agent in preclinical models. nih.govsigmaaldrich.com
Table 2: Factor Xa Inhibitory Activity of a Key Diazepane Derivative
| Compound | Target | IC50 | Therapeutic Potential |
|---|
Other Potential Therapeutic Applications
The versatility of the diazepane scaffold has led to the exploration of its derivatives in various other therapeutic areas. Research has identified several additional biological activities, including:
Anti-inflammatory Activity: Certain 5-aryl-1,4-benzodiazepine derivatives have been shown to possess potential anti-inflammatory properties. nih.gov
Antifungal and Antibacterial Activity: The diazepine core structure has been associated with both antifungal and antibacterial effects in some derivatives. dntb.gov.uaresearchgate.net The parent compound, (S)-1-Boc-2-methyl- guidechem.comnih.govdiazepane, has been described as a homopiperazine derivative with potential antibiotic properties. scbt.com
Antioxidant Activity: Some benzodiazepine compounds have demonstrated antioxidant capabilities. researchgate.net More specifically, certain diazepane-based sigma receptor ligands were found to have an excellent antioxidant profile based on their radical scavenging capacity. nih.gov
Structure-Activity Relationship (SAR) Studies of Diazepane Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of diazepane derivatives influences their biological effects. These studies provide critical insights for designing more potent and selective therapeutic agents.
Influence of Substituents on Biological Activity and Selectivity
Modifications to the diazepane and fused benzene rings can have a profound impact on the pharmacological profile of the resulting compounds. chemisgroup.us
Ring A (Benzene Ring): An aromatic or heteroaromatic ring is generally required. Electron-withdrawing substituents on this ring, such as halogens or a nitro group, can enhance activity. chemisgroup.usmespharmacy.org For example, in a series of 5-aryl-1,4-benzodiazepines, the presence of a chloro-substituent enhanced both anti-inflammatory and anticancer activities. nih.gov
Ring B (Diazepine Ring): This ring is essential for activity. A proton-accepting group, like a carbonyl oxygen at the 2-position, is considered necessary for binding to the receptor. mespharmacy.org Modifications at other positions influence selectivity. For instance, in diazepino[1,2-a]benzimidazole derivatives, substitutions at the 11-position with groups like (4-fluorophenyl)acetamide or 4-tert-butylphenacyl were found to be most effective for analgesic action. nih.gov
Chirality: The stereochemistry of substituents can be critical. For certain benzodiazepine chemotypes, the R and S isomers exhibit significant differences in binding affinity to GABA-A receptors, with the S isomers often remaining active while the R isomers show a loss of binding. nih.gov
Insights into Ligand-Receptor Binding Interactions
Understanding how diazepane derivatives bind to their biological targets at a molecular level is crucial for rational drug design.
GABA-A Receptors: Classical benzodiazepines bind at the interface between the α and γ subunits of the GABA-A receptor, allosterically enhancing the effect of GABA. nih.govnih.gov The precise binding mode has been a subject of debate, with computational and experimental studies suggesting that different, chemically related benzodiazepine ligands may interact via distinct binding modes rather than a single common one. nih.gov The interaction often involves a key histidine residue on the receptor acting as a proton donor to the ligand. mespharmacy.org
Sigma Receptors (σR): For a series of novel diazepane derivatives, molecular dynamics simulations confirmed a strong interaction between the most promising compound, benzofurane derivative 2c , and the active site of the σ1R. nih.gov
Orexin Receptors: Diazepane-substituted compounds have been developed as antagonists for orexin receptors, which are involved in regulating sleep-wake states. google.com
Peripheral Benzodiazepine Receptor (PBR): The PBR (now also known as TSPO) is another important target. Various classes of ligands, including benzodiazepines and isoquinoline carboxamides, bind to this receptor, which is often over-expressed in regions of neuroinflammation. researchgate.net
Advanced Computational Studies and Cheminformatics
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a small molecule ligand within the active site of a target protein. While specific docking studies for (S)-1-Boc-2-methyl- nih.govchemscene.comdiazepane are not extensively published, research on analogous 1,4-diazepane derivatives provides a framework for understanding its potential interactions.
Studies on various 1,4-diazepane-based compounds have demonstrated their ability to fit into diverse protein binding pockets, including those of G-protein coupled receptors (GPCRs), kinases, and other enzymes. For instance, docking studies of 1,4-diazepine derivatives have been performed on targets such as the GABA-A receptor, epidermal growth factor receptor (EGFR), and cyclin-dependent kinase 2 (CDK2). nih.govnih.gov These analyses typically reveal key interactions, such as hydrogen bonds formed by the diazepane nitrogens and hydrophobic interactions involving the ring structure.
In a hypothetical docking scenario of (S)-1-Boc-2-methyl- nih.govchemscene.comdiazepane, the secondary amine within the diazepane ring could act as a hydrogen bond donor, while the carbonyl oxygen of the Boc-protecting group could serve as a hydrogen bond acceptor. The methyl group at the stereocenter could influence binding by creating specific steric interactions, potentially enhancing selectivity for a particular target. The bulky tert-butyl group would likely occupy a hydrophobic pocket within the receptor. Computational programs like CDOCKER and AutoDock are commonly used for such predictive studies, employing scoring functions to rank potential binding poses. nih.gov
A study on novel 1,4-diazepane-based sigma (σ) receptor ligands involved computational assessment to understand the interaction of these compounds with the σ1 receptor active site. nih.gov This highlights the utility of molecular docking in rationalizing the biological activity of diazepane scaffolds and guiding the design of new, more potent ligands.
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., HOMO-LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are especially important, as they indicate a molecule's ability to donate and accept electrons, respectively.
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. researchgate.net For N-Boc protected amines and related structures, DFT calculations can elucidate their reactivity, for example, in deprotection reactions where the electrophilicity of the Boc carbonyl group is a key factor. acs.org
Table 1: Representative Quantum Chemical Descriptors for a Boc-Protected Heterocyclic Amine
| Descriptor | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 6.0 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies greater stability. |
| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Note: The values in this table are illustrative and based on typical findings for similar Boc-protected heterocyclic compounds.
Utilization of Cheminformatics Databases for Compound Identification and Bioactivity Data Mining
Cheminformatics databases are essential resources for modern chemical research, providing a wealth of information on chemical structures, properties, and biological activities. Public and commercial databases like PubChem, ChemSpider, and CAS (Chemical Abstracts Service) contain entries for (S)-1-Boc-2-methyl- nih.govchemscene.comdiazepane, often cross-referenced by its CAS number (1035226-84-6 or 194032-32-1). chemscene.comcoresyn.com
These databases provide fundamental identification data and computationally predicted physicochemical properties. Such properties are crucial for initial drug-likeness assessment and for building predictive models. Some sources make general claims about the potential antibiotic and chemotherapeutic properties of this compound, though specific bioactivity data from screening campaigns are not publicly detailed. scbt.com
Data mining these databases allows researchers to identify compounds with similar structural motifs and explore their known biological activities, a process known as ligand-based drug design. The physicochemical properties are also used to filter large compound libraries to select candidates for further screening.
Table 2: Physicochemical Properties of (S)-1-Boc-2-Methyl- nih.govchemscene.comdiazepane from Cheminformatics Databases
| Property | Value | Database/Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | ChemScene, Angene Chemical chemscene.comangenechemical.com |
| Molecular Weight | 214.30 g/mol | ChemScene, Angene Chemical chemscene.comangenechemical.com |
| CAS Number | 1035226-84-6 | Angene Chemical angenechemical.com |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | ChemScene chemscene.com |
| XLogP3 | 1.2 | Angene Chemical angenechemical.com |
| Hydrogen Bond Donors | 1 | ChemScene chemscene.com |
| Hydrogen Bond Acceptors | 3 | ChemScene chemscene.com |
Predictive Modeling for Pharmacological Profiles
Predictive modeling uses computational algorithms to forecast the pharmacological and pharmacokinetic profiles of chemical compounds. These in silico models for Absorption, Distribution, Metabolism, and Excretion (ADME) are vital for weeding out drug candidates with poor properties early in the discovery pipeline, thereby reducing costly late-stage failures. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive pharmacology. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific property. nih.gov For (S)-1-Boc-2-methyl- nih.govchemscene.comdiazepane, its calculated physicochemical properties (descriptors) like LogP, TPSA, molecular weight, and the number of hydrogen bond donors/acceptors would serve as inputs for these models. bioline.org.br
For instance, lipophilicity (LogP) is a key predictor of oral absorption and membrane permeability. The relatively low LogP of (S)-1-Boc-2-methyl- nih.govchemscene.comdiazepane suggests it may have favorable solubility. The TPSA is used to estimate cell permeability; a TPSA below 140 Ų is generally considered good for oral bioavailability.
More advanced predictive methods include physiologically based pharmacokinetic (PBPK) modeling and machine learning algorithms. tandfonline.com These models can simulate the fate of a drug in the body over time, providing a more holistic view of its potential pharmacokinetic profile. While no specific predictive models have been published for (S)-1-Boc-2-methyl- nih.govchemscene.comdiazepane, the available descriptors allow it to be readily evaluated using established in silico ADME prediction tools.
Table 3: Commonly Predicted Pharmacological and ADME Properties
| Property | Prediction Method | Relevance |
| Aqueous Solubility | QSAR, Machine Learning | Affects absorption and formulation. |
| Blood-Brain Barrier Permeability | QSAR, PBPK Models | Crucial for CNS-targeting drugs. |
| CYP450 Inhibition | Docking, Pharmacophore Modeling | Predicts potential for drug-drug interactions. |
| Plasma Protein Binding | QSAR | Influences drug distribution and clearance. researchgate.net |
| Human Intestinal Absorption (HIA) | QSAR, Rule-based systems | Predicts oral bioavailability. |
Conclusion and Future Research Perspectives
Current Impact on Pharmaceutical Research and Drug Discovery
(S)-1-Boc-2-Methyl- angenechemical.comsigmaaldrich.comdiazepane has established itself as a significant chiral building block in pharmaceutical research. Its primary impact lies in providing a reliable and stereochemically defined scaffold for constructing complex drug molecules. The successful development and large-scale synthesis of the Rho-kinase inhibitor K-115 underscore the industrial relevance of this intermediate. thieme-connect.comresearchgate.net Its incorporation into a variety of neurologically active agents, including orexin (B13118510) antagonists and nicotinic acetylcholine (B1216132) receptor modulators, highlights its versatility and importance in the quest for new treatments for CNS disorders. nih.govnih.gov The diazepine (B8756704) structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple receptor types, thus broadening its applicability in drug discovery programs. nih.gov
Emerging Trends in Chiral Diazepane Chemistry
The field of chiral diazepane synthesis is continuously evolving. A major trend is the increasing adoption of sustainable and efficient synthetic methods. Biocatalysis, using enzymes like transaminases and imine reductases, is at the forefront of this movement, offering highly enantioselective routes that minimize environmental impact compared to traditional chemical methods. mdpi.com Furthermore, there is growing interest in developing novel multi-component reactions (MCRs) and domino reactions to construct the diazepine core and its derivatives in a more atom-economical and step-efficient manner. researchgate.net Solid-phase synthesis techniques are also being adapted for the creation of chiral diazepane libraries, enabling rapid screening for biological activity. researchgate.net
Unexplored Avenues for Therapeutic Development Based on the (S)-1-Boc-2-Methyl-angenechemical.comsigmaaldrich.comdiazepane Scaffold
While the (S)-1-Boc-2-Methyl- angenechemical.comsigmaaldrich.comdiazepane scaffold has been successfully utilized in several areas, numerous therapeutic avenues remain underexplored. The inherent structural features of the diazepine ring make it an excellent peptidomimetic, capable of mimicking secondary peptide structures like β-turns. nih.gov This opens up possibilities for designing inhibitors of protein-protein interactions, a challenging but highly rewarding area of drug discovery.
The scaffold could be further exploited in the development of:
Targeted Drug Delivery Systems: The reactive secondary amine allows for conjugation to targeting moieties or payloads, creating sophisticated drug delivery systems. chemimpex.com
Heterobifunctional Molecules: Its structure is suitable for use in developing PROTACs (Proteolysis-Targeting Chimeras) or other molecular glues, where one part of the molecule binds to a target protein and the other recruits cellular machinery to degrade it. rsc.org
Novel Antibiotics: Given the mention of potential antibiotic properties, a systematic exploration of diazepane derivatives against a panel of resistant bacterial strains could yield new classes of antimicrobial agents. scbt.com
The continued exploration of the chemical space around the (S)-1-Boc-2-Methyl- angenechemical.comsigmaaldrich.comdiazepane core, combined with innovative synthetic strategies and a deeper understanding of its structure-activity relationships, promises to unlock new therapeutic opportunities in the future.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-1-Boc-2-Methyl-[1,4]diazepane, and how can purity be maximized?
- Methodology : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the diazepane nitrogen, followed by stereoselective methylation. Key steps include:
- Use of chiral auxiliaries or enantioselective catalysts to control the (S)-configuration .
- Purification via column chromatography (e.g., chloroform/methanol gradients) to isolate intermediates .
- Final Boc deprotection under mild acidic conditions (e.g., HCl in dioxane) to preserve stereochemical integrity .
Q. How can the structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to confirm regiochemistry and Boc-group stability .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (CHNO) and detect impurities .
- X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtainable .
Q. What are the key stability considerations for the Boc-protected intermediate?
- Degradation Pathways : Boc groups are susceptible to hydrolysis under strongly acidic/basic conditions. Stability assays in buffers (pH 4–8) are recommended to identify optimal storage conditions (e.g., anhydrous, -20°C) .
Advanced Research Questions
Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?
- Methodology :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and regioselectivity in substitution reactions .
- Molecular Docking : Screen derivatives against target receptors (e.g., GABA or kappa-opioid receptors) to prioritize synthesis .
- Case Study : Derivatives with fluorobenzyl substituents show improved binding to neurotransmitter receptors due to enhanced lipophilicity and π-stacking interactions .
Q. What experimental strategies resolve contradictions in biological activity data for diazepane analogs?
- Approach :
- Dose-Response Profiling : Use IC/EC curves to distinguish true activity from assay artifacts .
- Metabolic Stability Assays : Compare in vitro (microsomal) and in vivo half-lives to identify pharmacokinetic bottlenecks .
- Example : Discrepancies in enzyme inhibition (e.g., acetylcholinesterase vs. ROCK) may arise from divergent binding modes or metabolite interference .
Q. How does stereochemistry influence the pharmacological profile of this compound?
- Key Findings :
- The (S)-enantiomer exhibits higher receptor selectivity than the (R)-form due to steric complementarity in chiral binding pockets .
- Experimental Validation : Enantiomer separation via chiral HPLC (e.g., Chiralpak® AD-H column) followed by in vitro activity assays .
Q. What structure-activity relationship (SAR) trends are observed in diazepane-based compounds?
- SAR Table :
| Substituent | Biological Activity | Reference |
|---|---|---|
| 2-Fluorobenzyl | Enhanced GABA receptor affinity | |
| Thiophene-sulfonyl | Improved metabolic stability | |
| Pyridinyl-triazolo | Selective kinase inhibition |
- Mechanistic Insight : Electron-withdrawing groups (e.g., sulfonyl) enhance solubility but may reduce membrane permeability .
Q. How can researchers address low yields in multi-step syntheses of diazepane derivatives?
- Optimization Strategies :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for efficient C–N coupling .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining stereoselectivity .
Tables of Critical Data
Table 1 : Comparative Electronic Properties of Diazepane Derivatives (DFT Calculations)
| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (D) | Reference |
|---|---|---|---|---|
| (S)-1-Boc-2-Methyl | -6.2 | -1.8 | 3.5 | |
| 1-(2-Fluorobenzyl) | -5.9 | -1.5 | 4.1 | |
| 1-(Thiophene-sulfonyl) | -6.5 | -2.1 | 2.8 |
Table 2 : Biological Activity of Select Derivatives
| Compound | Target Receptor | IC (nM) | Selectivity Index | Reference |
|---|---|---|---|---|
| (S)-1-Boc-2-Methyl | ROCK1 | 120 | 8.2 (vs. ROCK2) | |
| 1-(2-Fluorobenzyl) | GABA | 45 | 12.5 (vs. 5-HT) | |
| 1-(Pyridinyl-triazolo) | CDK2 | 18 | 25.0 (vs. CDK4) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
